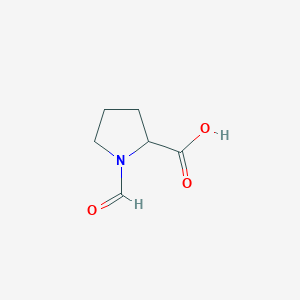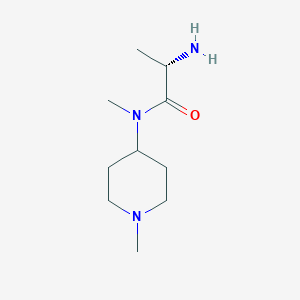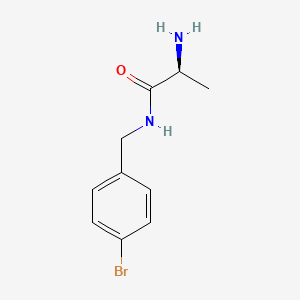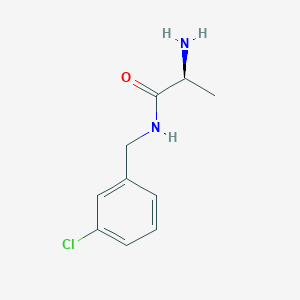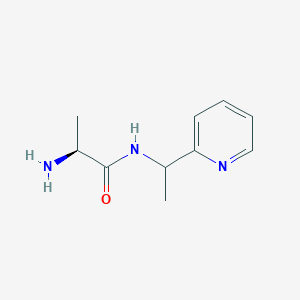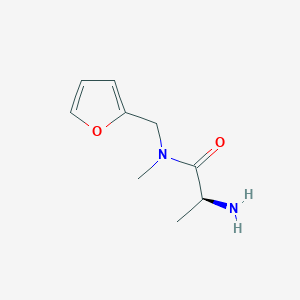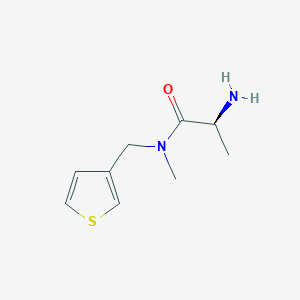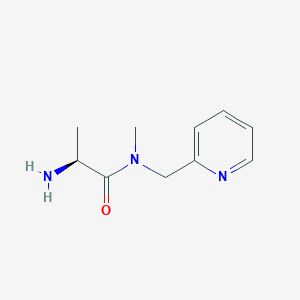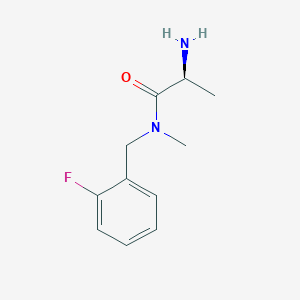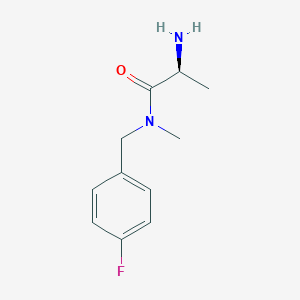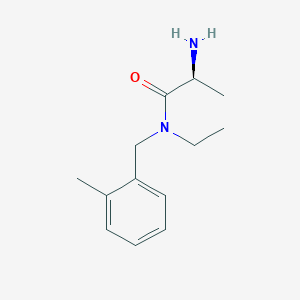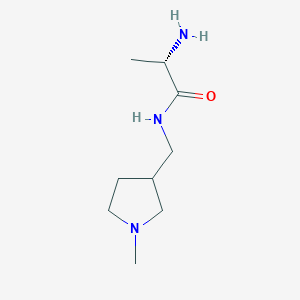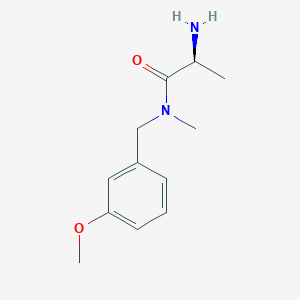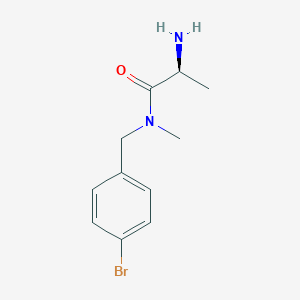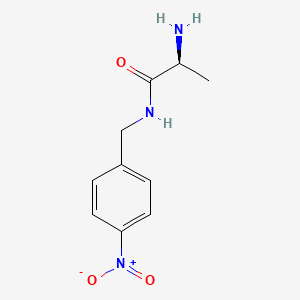
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a nitro group, and a benzyl group attached to a propionamide backbone, making it a versatile molecule in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with (S)-2-aminopropionamide and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Catalysts: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods:
Batch Process: The compound can be synthesized on an industrial scale using a batch process, where the reaction mixture is prepared, reacted, and then purified through crystallization or chromatography.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected and purified.
化学反应分析
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as tin (II) chloride or iron powder in acidic conditions.
Reduction: The nitro group can be reduced to an amine group using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Tin (II) chloride, iron powder, hydrochloric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol.
Substitution: Acyl chlorides, anhydrides, pyridine.
Nucleophilic Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: (S)-2-Amino-N-(4-aminobenzyl)-propionamide.
Reduction: this compound.
Substitution: Various amides.
Nucleophilic Substitution: Substituted benzyl derivatives.
科学研究应用
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitro-containing compounds on biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (S)-2-Amino-N-(4-nitro-benzyl)-propionamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, potentially altering their activity.
Pathways: The compound may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.
相似化合物的比较
(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: can be compared with other similar compounds, such as:
2-Amino-N-(4-nitro-benzyl)-propionamide: Lacks the (S)-configuration, leading to different biological activity.
N-(4-nitro-benzyl)-propionamide: Does not contain the amino group, resulting in different chemical properties and reactivity.
2-Amino-N-(3-nitro-benzyl)-propionamide: Similar structure but with a different position of the nitro group on the benzyl ring.
属性
IUPAC Name |
(2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELDMMLRFWNMOD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
